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Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

A Comparative Guide to Novel Tetrahydrofuran-
Based HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel
tetrahydrofuran derivatives as HIV-1 protease inhibitors, with a focus on analogs of the FDA-
approved drug Darunavir (DRV). The data presented is compiled from recent research and
highlights key structure-activity relationships and comparative potencies.

Introduction

The tetrahydrofuran (THF) moiety, particularly the bis-THF ligand, is a cornerstone in the
design of potent HIV-1 protease inhibitors.[1][2] Darunavir, a highly successful antiretroviral
drug, features a prominent bis-THF group that forms strong hydrogen bonding interactions with
the main-chain atoms of the HIV-1 protease active site.[2][3] This interaction is crucial for the
high potency and high genetic barrier to resistance of DRV.[3] Researchers have continued to
explore modifications of the bis-THF scaffold to further enhance binding affinity, improve
resistance profiles, and optimize pharmacokinetic properties. This guide compares several
novel derivatives and their performance against wild-type and resistant HIV-1 strains.

Comparative Biological Activity
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The following tables summarize the in vitro biological activity of various tetrahydrofuran-based
HIV-1 protease inhibitors. The data is presented to allow for a direct comparison of the potency
of these compounds.

Table 1: Enzyme Inhibitory and Antiviral Activity of C4-Substituted Bis-THF Analogs

Compound R Ki (pM) IC50 (nM)
13 (TMC-126) H 14 1.4
14 (R)-OCH3 2.9 2.4
15 (S)-OCH3 35 55
16 (R)-CH2Ph 73
17 (S)-CH2Ph 300

Data sourced from Ghosh et al.[1]

Table 2. Comparative Activity of Hybrid HIV-1 Protease Inhibitors
Compound Wild-Type Ki (nM) I50V/A71V Ki (nM) 184V Ki (nM)
Darunavir (DRV) 0.008 £ 0.001 0.027 £ 0.006 0.021 £ 0.002
Lopinavir (LPV) 0.010 £ 0.001 0.062 + 0.006 0.23+£0.02
12a 0.038 + 0.004 0.20 £ 0.02 0.81 + 0.06
15a 0.040 £ 0.004 0.051 + 0.006 0.86 + 0.09

Data sourced from Nalam et al.[3]

Table 3: HIV-1 Protease Inhibitory Activity of Novel Darunavir Analogs
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Compound Wild-Type HIV-1 PR Ki (nM)
Darunavir (DRV) 1.87
S5aa 1.54
5ac 0.31
5ad 0.71
Sae 0.28
5af 1.11

Data sourced from Rehman et al.[4][5]

Structure-Activity Relationships and Key Insights

The data reveals several key trends in the structure-activity relationship (SAR) of these bis-THF
derivatives:

» Stereochemistry is Critical: As seen in Table 1, the stereochemistry of substituents on the
bis-THF ring has a profound impact on activity. For instance, the (R)-methoxy substituted
analog 14 is significantly more potent than its (S)-epimer 15.[1]

» Substituent Effects: The nature of the substituent on the bis-THF ring influences potency.
Small, hydrogen-bond accepting groups like methoxy appear to be more favorable than
bulky benzyl groups.[1]

o Hybrid Inhibitor Design: Hybrid inhibitors incorporating the bis-THF moiety from darunavir
into a lopinavir-like scaffold have shown promising, albeit slightly reduced, activity compared
to the parent drugs against wild-type protease. However, their activity against some resistant
strains is notable.[3]

e P1'and P2' Modifications: Modifications at the P1' and P2' positions of darunavir can lead to
analogs with superior inhibitory activity against wild-type HIV-1 protease. For example,
compounds 5ac and 5ae demonstrated significantly lower Ki values than darunavir itself.[4]

[5]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pubs.acs.org/doi/10.1021/acsbiomedchemau.4c00040
https://pmc.ncbi.nlm.nih.gov/articles/PMC11487539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7971191/
https://pubs.acs.org/doi/10.1021/acsbiomedchemau.4c00040
https://pmc.ncbi.nlm.nih.gov/articles/PMC11487539/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mechanism of Action: The Role of the Bis-THF
Ligand

The exceptional potency of darunavir and its analogs is largely attributed to the strong
interactions between the bis-THF ligand and the backbone of the HIV-1 protease.[2][3] X-ray
crystallography studies have revealed that the oxygen atoms of the bis-THF moiety form crucial
hydrogen bonds with the amide nitrogens of Asp29 and Asp30 in the S2 subsite of the enzyme.
[2][6] This "backbone binding" concept is a key strategy in overcoming drug resistance, as
mutations in the active site are less likely to disrupt these fundamental backbone interactions.

[6]
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Asp30 (Backbone NH)

Enzyme Inhibition Assay Antiviral Assay

THF Derivative THF Derivative

HIV-1 Protease T-Cells

Add after pre-incubation

Fluorogenic Substrate Incubate (e.g., 4-5 days)

Measure Viral Replication
(e.g., p24 ELISA)

Calculate Ki/ IC50 Calculate EC50

Measure Fluorescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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